molecular formula C20H22FN3O2 B2461033 (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide CAS No. 327088-24-4

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide

Cat. No. B2461033
M. Wt: 355.413
InChI Key: UFERPUHZBWBQIN-HZHRSRAPSA-N
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Description

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide, commonly known as FBH, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazone derivatives and has shown promising results in various scientific research studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide involves the condensation of 4-fluorobenzaldehyde with 6-oxohexanoic acid to form the corresponding hydrazone. The hydrazone is then reacted with N-(6-bromohexyl)benzamide to yield the desired product.

Starting Materials
4-fluorobenzaldehyde, 6-oxohexanoic acid, N-(6-bromohexyl)benzamide

Reaction
Step 1: Condensation of 4-fluorobenzaldehyde with 6-oxohexanoic acid in the presence of a suitable catalyst to form the corresponding hydrazone., Step 2: Reaction of the hydrazone with N-(6-bromohexyl)benzamide in the presence of a base to yield (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide., Step 3: Purification of the product by column chromatography or recrystallization.

Mechanism Of Action

The mechanism of action of FBH is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. FBH has been found to inhibit the activity of various enzymes and receptors, including proteasome, histone deacetylases, and nuclear factor-kappa B. These enzymes and receptors play a crucial role in the development and progression of diseases such as cancer and inflammation.

Biochemical And Physiological Effects

FBH has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune system. Additionally, FBH has been found to have antioxidant activity, which may help protect against oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

FBH has several advantages for use in lab experiments. It is easy to synthesize and has shown promising results in various scientific research studies. Additionally, FBH has low toxicity and is relatively stable. However, there are also some limitations to using FBH in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on FBH. One potential area of research is the development of FBH derivatives with improved efficacy and safety profiles. Additionally, more research is needed to determine the optimal dosage and administration route for FBH. Furthermore, the potential use of FBH in combination with other therapeutic agents should be explored. Finally, more research is needed to determine the potential applications of FBH in other diseases and conditions.

Scientific Research Applications

FBH has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities. FBH has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, FBH has demonstrated anti-microbial activity against various bacterial strains.

properties

IUPAC Name

N-[6-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-6-oxohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-18-12-10-16(11-13-18)15-23-24-19(25)9-5-2-6-14-22-20(26)17-7-3-1-4-8-17/h1,3-4,7-8,10-13,15H,2,5-6,9,14H2,(H,22,26)(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFERPUHZBWBQIN-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide

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